

Technical Guide: Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate (CAS 1195-81-9)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate

Cat. No.: B189900

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate, with the CAS number 1195-81-9, is a substituted cyclobutane derivative of interest in medicinal chemistry and organic synthesis. The cyclobutane motif is increasingly recognized for its ability to impart unique three-dimensional conformations to molecules, which can lead to improved potency, selectivity, and pharmacokinetic properties in drug candidates.[1][2][3] This technical guide provides a comprehensive overview of the available data on **Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate**, including its chemical properties, a plausible synthetic route with detailed experimental considerations, and a discussion of its potential applications in drug discovery.

Chemical and Physical Properties

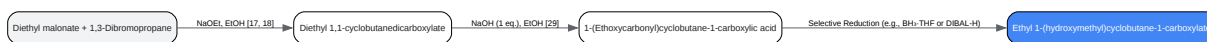
A summary of the key chemical and physical properties of **Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate** is presented in the table below. This data has been compiled from various chemical databases and suppliers.[4]

Property	Value
CAS Number	1195-81-9
Molecular Formula	C ₈ H ₁₄ O ₃
Molecular Weight	158.19 g/mol
IUPAC Name	ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate
Synonyms	Ethyl 1-(hydroxymethyl)cyclobutanecarboxylate, Cyclobutanecarboxylic acid, 1-(hydroxymethyl)-, ethyl ester
Appearance	No data available
Boiling Point	No data available
Melting Point	No data available
Density	No data available
Solubility	No data available

Synthesis

A detailed, experimentally validated synthesis protocol for **Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate** is not readily available in the public domain. However, based on established organic chemistry principles and published procedures for related compounds, a plausible multi-step synthetic pathway is proposed. This pathway starts from the commercially available diethyl malonate and 1,3-dibromopropane.

Proposed Synthetic Pathway:



[Click to download full resolution via product page](#)

A proposed synthetic route for **Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate**.

Step 1: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate

The synthesis of the key intermediate, diethyl 1,1-cyclobutanedicarboxylate, can be achieved through the reaction of diethyl malonate with 1,3-dibromopropane in the presence of a base, such as sodium ethoxide in ethanol.^{[5][6]}

Experimental Protocol (Adapted from Organic Syntheses^[6]):

- In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.
- To this solution, add diethyl malonate, followed by the dropwise addition of 1,3-dibromopropane, maintaining the reaction temperature.
- After the addition is complete, reflux the mixture for several hours until the reaction is complete (monitored by TLC).
- Cool the reaction mixture, remove the ethanol by distillation, and add water to dissolve the inorganic salts.
- Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
- Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by vacuum distillation to obtain pure diethyl 1,1-cyclobutanedicarboxylate.^[7]

Step 2: Selective Monohydrolysis to 1-(Ethoxycarbonyl)cyclobutane-1-carboxylic acid

The next step involves the selective hydrolysis of one of the ester groups of diethyl 1,1-cyclobutanedicarboxylate to yield the corresponding monoacid, 1-(ethoxycarbonyl)cyclobutane-1-carboxylic acid. This can be achieved by using one equivalent of a base, such as sodium hydroxide, in an alcoholic solvent.^[8]

Experimental Protocol (Adapted from a similar procedure[8]):

- Dissolve diethyl 1,1-cyclobutanedicarboxylate in ethanol in a round-bottom flask.
- Slowly add one equivalent of an aqueous solution of sodium hydroxide with stirring at room temperature.
- Monitor the reaction progress by TLC to ensure the formation of the monoacid and minimize the formation of the diacid.
- Once the reaction is complete, remove the ethanol under reduced pressure.
- Acidify the aqueous residue with a mineral acid (e.g., HCl) to a pH of approximately 2-3.
- Extract the product with an organic solvent (e.g., diethyl ether).
- Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain 1-(ethoxycarbonyl)cyclobutane-1-carboxylic acid.

Step 3: Selective Reduction to Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate

The final step is the selective reduction of the carboxylic acid functionality of 1-(ethoxycarbonyl)cyclobutane-1-carboxylic acid to the corresponding primary alcohol, yielding the target compound. This transformation requires a reducing agent that selectively reduces carboxylic acids in the presence of esters. Borane-tetrahydrofuran complex ($\text{BH}_3 \cdot \text{THF}$) or diisobutylaluminium hydride (DIBAL-H) are potential reagents for this purpose.[9]

Proposed Experimental Protocol:

- Dissolve 1-(ethoxycarbonyl)cyclobutane-1-carboxylic acid in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution in an ice bath.
- Slowly add a solution of borane-tetrahydrofuran complex ($\text{BH}_3 \cdot \text{THF}$) to the stirred solution.

- Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction by TLC.
- Carefully quench the reaction by the slow addition of methanol or water.
- Remove the solvents under reduced pressure.
- Partition the residue between an organic solvent and a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to give the crude product.
- Purify the product by column chromatography on silica gel to obtain pure **Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate**.

Spectroscopic Data

While a complete set of validated spectroscopic data for **Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate** is not publicly available, the following table outlines the expected characteristic signals based on its structure and data from analogous compounds.

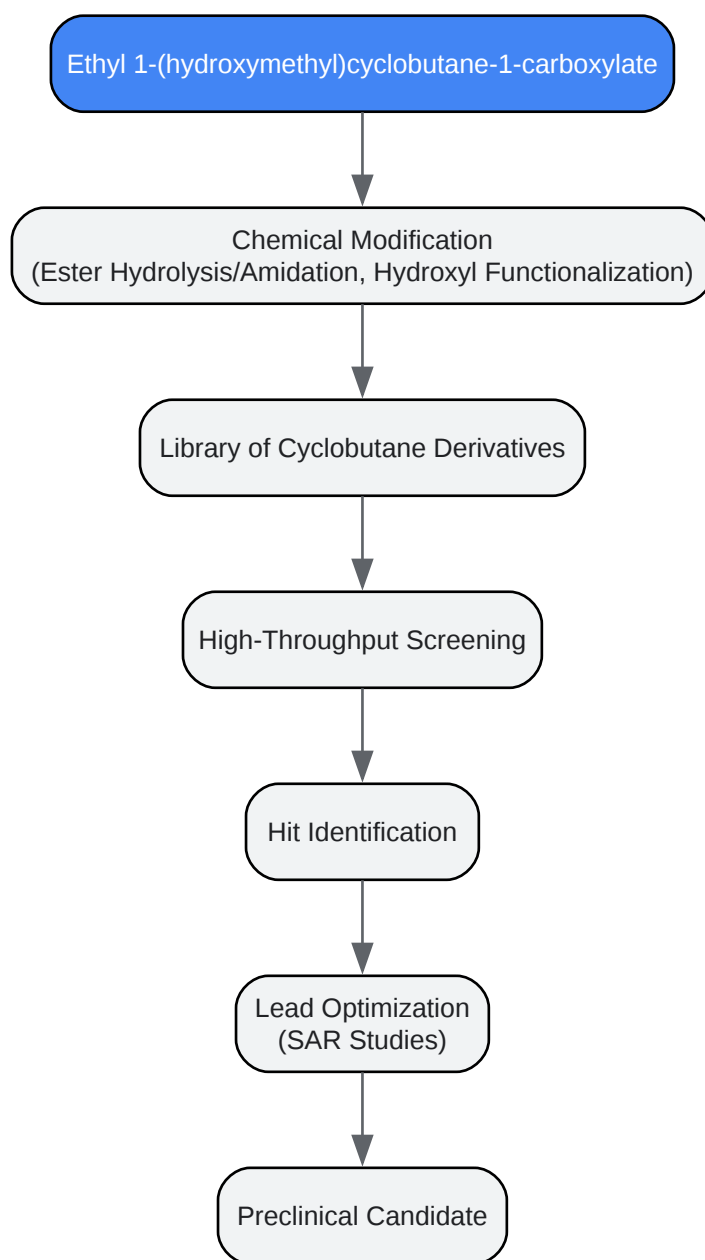
Spectroscopy	Expected Characteristic Signals
^1H NMR	Signals for the ethyl group (triplet and quartet), methylene protons of the hydroxymethyl group, and protons of the cyclobutane ring. [10] [11]
^{13}C NMR	Carbonyl carbon of the ester, carbon of the hydroxymethyl group, carbons of the ethyl group, and carbons of the cyclobutane ring.
IR	Strong C=O stretching vibration for the ester (around 1730 cm^{-1}), broad O-H stretching for the alcohol (around 3400 cm^{-1}), and C-O stretching vibrations.
Mass Spec.	Molecular ion peak (M^+) and characteristic fragmentation patterns.

Applications in Drug Discovery

The incorporation of small, strained ring systems like cyclobutane is a recognized strategy in drug design to explore novel chemical space and improve pharmacological properties.[\[12\]](#)[\[13\]](#)[\[14\]](#) The rigid, puckered conformation of the cyclobutane ring can orient substituents in well-defined spatial arrangements, potentially leading to enhanced binding affinity and selectivity for biological targets.[\[1\]](#)[\[2\]](#)

Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate serves as a versatile building block, offering two distinct points for further chemical modification: the hydroxyl group and the ester functionality. This allows for the synthesis of a diverse library of compounds for screening in various therapeutic areas.

Potential Logical Workflow for Utilizing this Compound in Drug Discovery:



[Click to download full resolution via product page](#)

A workflow for the application of the title compound in drug discovery.

While no specific biological activity has been reported for **Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate** itself, the broader class of cyclobutane-containing molecules has shown promise in various therapeutic areas, including oncology and infectious diseases.[3] Therefore, this compound represents a valuable starting point for the synthesis of novel chemical entities with potential therapeutic applications.

Safety and Handling

Detailed toxicological data for **Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate** is not available. As with any laboratory chemical, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For specific handling and disposal information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate is a chemical building block with significant potential in the field of drug discovery. Its synthesis, while not explicitly detailed in the literature, can be reasonably achieved through a multi-step sequence starting from readily available materials. The unique conformational constraints imposed by the cyclobutane ring make this and related compounds attractive scaffolds for the development of novel therapeutics. Further research into the synthesis and biological evaluation of derivatives of **Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate** is warranted to fully explore its potential in medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Regioselective Reduction of 1H-1,2,3-Triazole Diesters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Synthesis of Functionalized Dimethylphosphinoyl Cyclopropanes and Cyclobutanes | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 3. Cyclobutanes in Small-Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate | C₈H₁₄O₃ | CID 15670506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Diethyl 1,1-cyclobutanedicarboxylate Five Chongqing Chemdad Co. , Ltd [chemdad.com]
- 8. prepchem.com [prepchem.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. spectrabase.com [spectrabase.com]
- 11. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: Ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate (CAS 1195-81-9)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b189900#ethyl-1-hydroxymethyl-cyclobutane-1-carboxylate-cas-number-1195-81-9]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com